N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide
Description
N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a methylamino group at the acetamide side chain. Its stereochemistry at the 3S position of the piperidine ring distinguishes it from other isomers, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(3S)-1-ethylpiperidin-3-yl]-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13-6-4-5-9(8-13)12-10(14)7-11-2/h9,11H,3-8H2,1-2H3,(H,12,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQNRNUDXAFQPX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H](C1)NC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Ethyl Group: The ethyl group is introduced at the nitrogen atom of the piperidine ring through alkylation reactions.
Attachment of the Methylaminoacetamide Moiety: The final step involves the attachment of the methylaminoacetamide group to the piperidine ring, which can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Ethyl Substituents
- (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21): This compound shares the 1-ethylpiperidin-3-yl backbone but replaces the methylamino group with a hydroxyimino moiety. Synthesized via two methods (yields: 68–72%), it demonstrates the importance of substituents on stability and reactivity. The hydroxyimino group may reduce metabolic stability compared to the methylamino group in the target compound, as imino groups are prone to oxidation .
- N-(Cyclopropylmethyl)-2-(methylamino)acetamide: This analog substitutes the ethylpiperidine group with a cyclopropylmethyl chain. Safety data indicate moderate toxicity (GHS Category 5), suggesting that the ethylpiperidine group in the target compound might offer a safer profile .
Acetamide Derivatives with Anticancer Activity
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay). These derivatives incorporate bulky sulfonylquinazoline groups, which enhance DNA intercalation but reduce blood-brain barrier (BBB) penetration. In contrast, the target compound’s simpler structure (lacking sulfonyl groups) may favor CNS targeting due to increased lipophilicity .
N-(Anilinoethyl)amide Derivatives
Compounds like N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) and N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide (16) prioritize water solubility and metabolic stability through aryl-alkylamino side chains. Molecular modeling studies reveal that their planar aromatic systems improve receptor binding (e.g., MT1/MT2 melatonin receptors). The target compound’s piperidine ring, however, introduces conformational rigidity, which may alter receptor selectivity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Metabolic Stability: The methylamino group in the target compound may offer superior metabolic stability compared to hydroxyimino or sulfonylquinazoline derivatives, as alkylamino groups are less prone to enzymatic degradation .
- Safety Profile: Structural similarities to N-(cyclopropylmethyl)-2-(methylamino)acetamide suggest moderate toxicity, but the ethylpiperidine group could mitigate risks associated with cyclopropane rings .
Biological Activity
N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide is a chemical compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H21N3O
- CAS Number : 2137073-63-1
- Molecular Weight : 199.30 g/mol
This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are known for their diverse biological activities, making them important in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through hydrogenation and cyclization reactions.
- Alkylation : The ethyl group is introduced at the nitrogen atom of the piperidine ring.
- Amide Bond Formation : The methylaminoacetamide group is attached to the piperidine ring through amide bond formation.
Common Reactions
- Oxidation : Can yield N-oxides.
- Reduction : Converts the compound into various amines.
- Substitution : Allows for the introduction of different functional groups depending on the nucleophile used.
This compound exhibits several biological activities, primarily through its interaction with various molecular targets:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
- Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit activities such as analgesic, anti-inflammatory, and neuroprotective effects.
Pharmacological Studies
-
Neuropharmacology :
- A study investigating piperidine derivatives found that they can modulate dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.
-
Analgesic Activity :
- Research has shown that similar compounds exhibit significant analgesic properties in animal models, indicating that this compound may also possess pain-relieving effects.
- Anti-inflammatory Effects :
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C10H21N3O |
| CAS Number | 2137073-63-1 |
| Molecular Weight | 199.30 g/mol |
| Biological Activities | Analgesic, Anti-inflammatory |
| Potential Applications | Neurological disorders, Pain management |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
